N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethoxy)benzamide
Description
This compound features a benzamide core substituted with a trifluoromethoxy group at the para position. The ortho position of the benzamide’s phenyl ring is functionalized with a methylene-linked 3-methyl-1,2,4-oxadiazole moiety.
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-11-22-16(27-24-11)10-13-4-2-3-5-15(13)23-17(25)12-6-8-14(9-7-12)26-18(19,20)21/h2-9H,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHSBRWCQFDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a trifluoromethoxy group and a 1,2,4-oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 367.32 g/mol. The presence of the trifluoromethoxy group enhances the lipophilicity and biological activity of the molecule.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines, including colon adenocarcinoma and lung carcinoma, with IC50 values around 92.4 µM for certain derivatives .
- A specific study demonstrated that modifications in the oxadiazole structure could lead to improved antiproliferative activities against cancer cells .
-
Antimicrobial Properties :
- Compounds featuring oxadiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, a related oxadiazole compound exhibited an inhibition rate of 77.8% against Pyricularia oryzae, a significant plant pathogen .
- The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
- Insecticidal Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .
- Cell Cycle Disruption : Studies have shown that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Anticancer Efficacy
A series of oxadiazole derivatives were synthesized and tested for their anticancer properties. One notable compound exhibited significant growth inhibition in human lung adenocarcinoma cells (IC50 = 75 µM), suggesting that structural modifications can enhance therapeutic efficacy .
Case Study 2: Insecticidal Activity
In a comparative study assessing various benzamide derivatives, one compound demonstrated a lethal concentration (LC50) of 14.01 mg/L against Mythimna separate, indicating its potential as an agricultural pesticide .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Trifluoromethoxy vs. Trifluoromethyl Groups
- Compound 25 (): Replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) substituent. HRMS: m/z 462.0939 (M+H⁺) vs. the target compound’s theoretical m/z ~428.1 (C₁₉H₁₅F₃N₄O₃).
Halogenated Benzamides
- Compound 36 (): Features a 3-methyl-1,2,4-oxadiazole-methylphenyl group but incorporates a sulfamoyl substituent and a methoxy group.
Modifications to the 1,2,4-Oxadiazole Linkage
Methylene vs. Thioether Linkages
Oxadiazole Positional Isomerism
Heterocyclic Core Replacements
Triazole Derivatives
- Compounds 7–9 (): Replace the oxadiazole with a 1,2,4-triazole-thione moiety.
Isoxazole and Thiazole Analogs
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
Solubility and Lipophilicity
The trifluoromethoxy group balances moderate lipophilicity and solubility, favoring oral bioavailability.
Q & A
Q. What are the critical steps for synthesizing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethoxy)benzamide under controlled conditions?
Answer: The synthesis involves:
Anhydrous Reaction Setup : Use Schlenk flasks with inert gas (argon/nitrogen) to prevent moisture and oxygen exposure. Air-sensitive intermediates require strict atmospheric control to avoid decomposition .
Stepwise Functionalization :
- Couple O-benzyl hydroxylamine hydrochloride with a trifluoromethoxy-substituted benzoyl chloride in dichloromethane (CH₂Cl₂) using potassium carbonate (K₂CO₃) as a base .
- Introduce the 3-methyl-1,2,4-oxadiazole moiety via nucleophilic substitution or cyclization reactions, ensuring temperature control (e.g., ice baths for exothermic steps) .
Purification : Immediate column chromatography or recrystallization to isolate intermediates, as prolonged storage reduces purity .
Q. How can thermal instability of intermediates be managed during synthesis?
Answer:
- Temperature Control : Maintain reactions below 30°C using ice baths or jacketed reactors. Avoid external heating unless explicitly required .
- Storage : Store light-sensitive intermediates in amber vials at –20°C under inert gas. Avoid isolation of thermally unstable compounds; proceed directly to subsequent reaction steps .
- Decomposition Monitoring : Use differential scanning calorimetry (DSC) to identify decomposition thresholds and adjust handling protocols .
Q. What analytical techniques are essential for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and trifluoromethoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data in reaction yields?
Answer:
- Parameter Screening : Use design of experiments (DoE) to optimize variables (e.g., solvent polarity, base strength, stoichiometry). For example, sodium pivalate purity (>98%) significantly impacts yield in cyclization steps .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify side products .
- Reproducibility Checks : Replicate reactions across multiple batches with controlled humidity and temperature to isolate environmental factors .
Q. What methodological framework is recommended for mutagenicity assessment?
Answer:
- Ames II Testing : Use Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation. Compare revertant colony counts to positive controls (e.g., sodium azide) and negative controls .
- Benchmarking : Normalize mutagenicity against benzyl chloride (common lab reagent) for risk context. For example, a compound with mutagenicity ≤2× background is considered low risk .
| Test Parameter | Protocol Example | Reference |
|---|---|---|
| Strain Used | TA98 (frameshift), TA100 (base-pair) | |
| Metabolic Activation | S9 liver homogenate (rat) | |
| Threshold for Concern | >2× background revertants |
Q. How can computational modeling guide the optimization of this compound’s reactivity?
Answer:
- DFT Calculations : Predict regioselectivity in cyclization steps (e.g., oxadiazole ring formation) using Gaussian or ORCA software. Compare activation energies of competing pathways .
- Molecular Docking : Screen for potential off-target interactions in biological assays (e.g., enzyme inhibition) using AutoDock Vina .
- Solvent Effects : Simulate solvent polarity (e.g., CH₃CN vs. DMF) on reaction kinetics via COSMO-RS models .
Q. What strategies resolve discrepancies in spectroscopic data interpretation?
Answer:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions, especially near the trifluoromethoxy group .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels in the oxadiazole ring to track coupling patterns .
- Collaborative Validation : Cross-verify data with independent labs or databases (e.g., PubChem, Reaxys) .
Q. How to evaluate the compound’s stability under long-term storage for biological assays?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. A degradation threshold of >5% indicates need for reformulation .
- Lyophilization : Freeze-dry the compound in phosphate buffer (pH 7.4) to enhance shelf life. Reconstitute in DMSO immediately before use .
Q. Key Considerations for Experimental Design
- Safety Protocols : Follow Prudent Practices in the Laboratory (National Academies Press, 2011) for handling hazardous reagents like trichloroisocyanuric acid and dichloromethane .
- Data Integrity : Document reaction parameters (e.g., humidity, stirring rate) to troubleshoot batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
